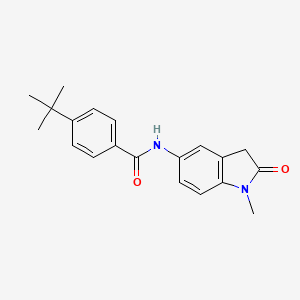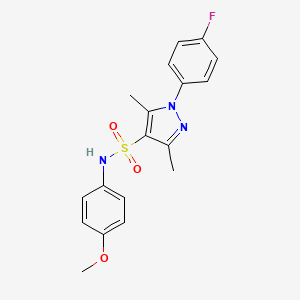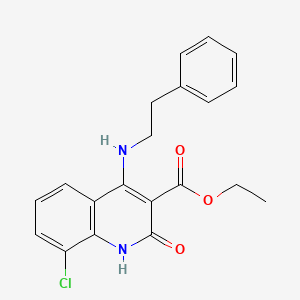![molecular formula C15H12ClN5O2 B14973801 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B14973801.png)
3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a tetrazole ring attached to a benzamide structure
Métodos De Preparación
The synthesis of 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Análisis De Reacciones Químicas
3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The tetrazole ring in the compound can form stable hydrogen bonds with amino acid residues in the enzyme’s active site, contributing to its inhibitory activity .
Comparación Con Compuestos Similares
3-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds such as:
3-chloro-4-methoxy-N-(3-(trifluoromethyl)phenyl)benzamide: This compound has a trifluoromethyl group instead of a tetrazole ring, which may result in different chemical properties and biological activities.
3-chloro-4-methoxy-N-(4-methylphenyl)benzamide: The presence of a methyl group instead of a tetrazole ring can also lead to variations in its reactivity and applications.
Propiedades
Fórmula molecular |
C15H12ClN5O2 |
|---|---|
Peso molecular |
329.74 g/mol |
Nombre IUPAC |
3-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-6-5-12(8-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22) |
Clave InChI |
UQTASKVLSHPMGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14973737.png)



![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B14973761.png)
![ethyl 5-[(4-benzylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973770.png)

![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973776.png)
![9-(4-chlorophenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14973782.png)
![N-(2,4-dimethylphenyl)-2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14973789.png)
![Ethyl 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetate](/img/structure/B14973793.png)
![ethyl 5-[(2,5-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B14973812.png)
![3-((2-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B14973813.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14973815.png)
